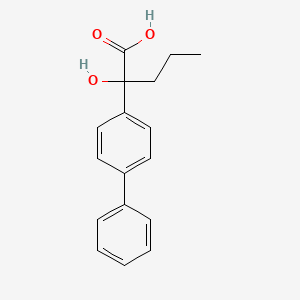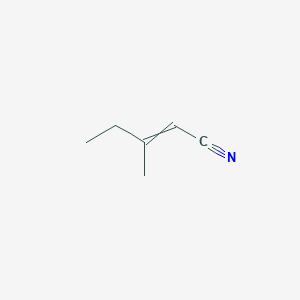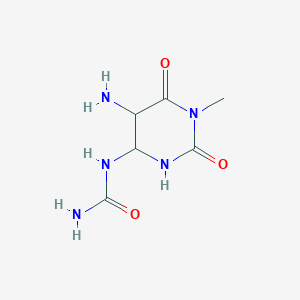![molecular formula C10H7BrO B14734516 7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene CAS No. 5904-41-6](/img/structure/B14734516.png)
7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene is a chemical compound with the molecular formula C10H7BrO. It is a derivative of 11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene, which is a bicyclic compound containing an oxygen atom in its structure. The presence of a bromine atom in the 7th position adds unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene typically involves the bromination of 11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH may yield 7-hydroxy-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene, while oxidation with KMnO4 may produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. Additionally, the bicyclic structure provides rigidity, which can enhance its selectivity for certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
11-Oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: The parent compound without the bromine atom.
7-Chloro-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A similar compound with a chlorine atom instead of bromine.
7-Iodo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: A similar compound with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 7-Bromo-11-oxabicyclo[4.4.1]undeca-1,3,5,7,9-pentaene imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding. This makes it distinct from its analogs with different halogen atoms.
Propiedades
Número CAS |
5904-41-6 |
|---|---|
Fórmula molecular |
C10H7BrO |
Peso molecular |
223.07 g/mol |
Nombre IUPAC |
2-bromo-11-oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C10H7BrO/c11-9-6-3-5-8-4-1-2-7-10(9)12-8/h1-7H |
Clave InChI |
WASGVLGRGORBIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=CC=CC(=C1)O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{5-[(naphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoate](/img/structure/B14734440.png)

![Ethyl 10-methyl-6,11-dihydro-5h-benzo[a]carbazole-9-carboxylate](/img/structure/B14734451.png)
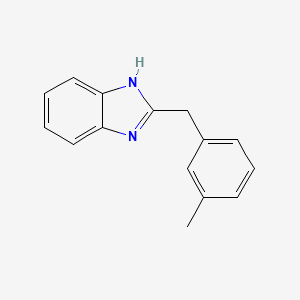
![6a-Methyl-6,6a-dihydro-1ah-indeno[1,2-b]oxirene](/img/structure/B14734459.png)
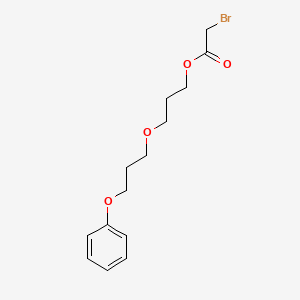

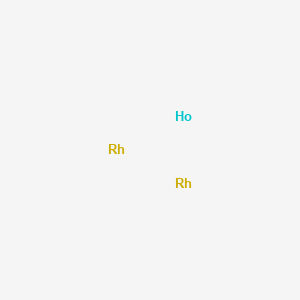

![1'H-Spiro[1,3-dioxolane-2,2'-phenanthrene]-5',8'-diol](/img/structure/B14734481.png)

